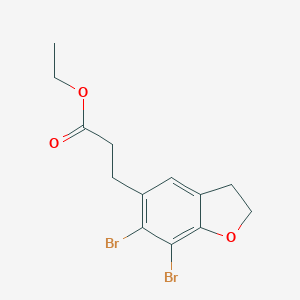
4-ヒドロキシデブリソキン
概要
説明
4-Hydroxydebrisoquine is a metabolite of debrisoquine, an antihypertensive drug. It is formed through the hydroxylation of debrisoquine by the enzyme cytochrome P450 2D6 (CYP2D6). This compound is often used in pharmacogenetic studies to evaluate the metabolic capacity of CYP2D6, which is crucial for the metabolism of many clinically important drugs .
科学的研究の応用
4-Hydroxydebrisoquine is widely used in pharmacogenetic studies to assess the metabolic capacity of CYP2D6. This enzyme is responsible for the metabolism of a significant number of drugs, and variations in its activity can affect drug efficacy and safety. By measuring the levels of 4-Hydroxydebrisoquine, researchers can determine the metabolic phenotype of individuals and predict their response to certain medications .
In addition to pharmacogenetics, 4-Hydroxydebrisoquine is used in studies related to drug-drug interactions, enzyme kinetics, and the development of personalized medicine. It also serves as a biomarker for the consumption of certain foods and the presence of specific metabolic disorders .
作用機序
Target of Action
4-Hydroxydebrisoquine is a metabolite of debrisoquine, which is an adrenergic neuron-blocking drug . The primary target of 4-Hydroxydebrisoquine is the sympathetic neuroeffector junction . This junction is where the nerve signal is transmitted from nerve cells to effector cells (like muscle or gland cells) in the sympathetic nervous system .
Mode of Action
4-Hydroxydebrisoquine, like debrisoquine, acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine . Instead of acting at the effector cell by inhibiting the association of norepinephrine with its receptors, it is taken up by norepinephrine transporters . It becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles . This leads to a gradual depletion of norepinephrine stores in the nerve endings .
Biochemical Pathways
The metabolism of debrisoquine to 4-Hydroxydebrisoquine is catalyzed by a discrete isozyme of cytochrome P-450 . This reaction exhibits genetic polymorphism, with two phenotypes, “poor metabolizers” and “extensive metabolizers,” discernible in the normal population .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxydebrisoquine involves the absorption, distribution, metabolism, and excretion (ADME) of the compound . Debrisoquine is metabolized to 4-Hydroxydebrisoquine by CYP2D6 . This process is used widely to determine the hydroxylation capacity of the enzyme . The extent of this reaction exhibits genetic polymorphism, with two phenotypes, “poor metabolizers” and “extensive metabolizers,” discernible in the normal population .
Result of Action
The action of 4-Hydroxydebrisoquine results in the inhibition or interference with the release and/or distribution of norepinephrine . This leads to a gradual depletion of norepinephrine stores in the nerve endings . The overall effect of this action is the blocking of adrenergic neurons, which can lead to effects such as reduced blood pressure .
Action Environment
The action, efficacy, and stability of 4-Hydroxydebrisoquine can be influenced by various environmental factors. These include the individual’s genetic makeup, particularly the presence of certain isoforms of the CYP2D6 enzyme . Individuals with certain isoforms of this enzyme are unable to properly metabolize debrisoquine and many other clinically important drugs . They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism .
生化学分析
Biochemical Properties
4-Hydroxydebrisoquine interacts with the CYP2D6 enzyme, which is a polymorphic cytochrome P-450 enzyme . The extent of this interaction exhibits genetic polymorphism, with two phenotypes, “poor metabolizers” and “extensive metabolizers,” discernible in the normal population .
Cellular Effects
The cellular effects of 4-Hydroxydebrisoquine are primarily related to its role in the metabolism of debrisoquine. It is a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs .
Molecular Mechanism
The molecular mechanism of 4-Hydroxydebrisoquine involves its conversion from debrisoquine by the CYP2D6 enzyme . This process is a part of the body’s drug metabolism system, which helps to eliminate foreign substances from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxydebrisoquine can be observed over time. This ratio provides a measure of the hydroxylation capacity of the enzyme .
Metabolic Pathways
4-Hydroxydebrisoquine is involved in the metabolic pathway of debrisoquine, where it is produced as a metabolite . This process is catalyzed by the CYP2D6 enzyme .
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydroxydebrisoquine is synthesized through the hydroxylation of debrisoquine. This reaction is catalyzed by the enzyme cytochrome P450 2D6.
Industrial Production Methods: Industrial production of 4-Hydroxydebrisoquine typically involves the use of biocatalysts, such as recombinant CYP2D6 enzymes, to achieve the hydroxylation of debrisoquine. This method ensures high specificity and yield of the desired product .
化学反応の分析
Types of Reactions: 4-Hydroxydebrisoquine primarily undergoes hydroxylation reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by CYP2D6, typically in the presence of NADPH and oxygen.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major product formed from the hydroxylation of debrisoquine is 4-Hydroxydebrisoquine. Other minor metabolites may include 3-hydroxydebrisoquine and 1-hydroxydebrisoquine .
類似化合物との比較
- 3-Hydroxydebrisoquine
- 1-Hydroxydebrisoquine
- Debrisoquine
These compounds share structural similarities but differ in their hydroxylation positions and metabolic pathways. 4-Hydroxydebrisoquine is particularly valuable for its role in pharmacogenetic studies and its specificity for CYP2D6 .
特性
IUPAC Name |
4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13/h1-4,9,14H,5-6H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFURXZANOMQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866753 | |
| Record name | 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxydebrisoquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59333-79-8 | |
| Record name | 3,4-Dihydro-4-hydroxy-2(1H)-isoquinolinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59333-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxydebrisoquin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059333798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxydebrisoquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)

